molecular formula C12H17NO3 B104234 Norbudrine CAS No. 15686-81-4

Norbudrine

Cat. No. B104234
CAS RN: 15686-81-4
M. Wt: 223.27 g/mol
InChI Key: OVTZNVCECJYMDW-UHFFFAOYSA-N
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Description

Norbudrine, also known as KWD2109, is a sympathomimetic drug . It is an active bronchospasmolytic agent, meaning it helps to prevent or relieve bronchospasms . Norbudrine’s in vitro bronchospasmolytic activity is about 14 times better than that of KWD2025 .


Molecular Structure Analysis

Norbudrine has a chemical formula of C12H17NO3 . Its exact mass is 223.12 and its molecular weight is 223.272 . It’s important to note that the hydrochloride form of Norbudrine has a different molecular formula (C12H18ClNO3) and a different molecular weight (259.729) .

Scientific Research Applications

Cardioactive Sympathetic Amine

Dobutamine, a synthetic catecholamine closely related to norbudrine, has been found effective in treating acute cardiac failure by increasing myocardial contractility without significantly altering peripheral arterial resistance. This makes it particularly useful in cases where there is low cardiac output and elevated diastolic filling pressures (Sonnenblick, Frishman, & LeJemtel, 1979).

Gender Differences in Vascular Response

Research indicates that there are gender-based differences in the vasoconstrictor sensitivity to norepinephrine, a compound related to norbudrine. In women, there is reduced vasoconstriction in response to norepinephrine compared to men, potentially due to increased sensitivity to beta2-receptor stimulation (Kneale et al., 2000).

Glutamine Antagonism in Cancer Therapy

6-Diazo-5-oxo-L-norleucine (DON), a derivative of norbudrine, has been explored for its potential as an anticancer therapeutic. It targets multiple tumor types that are glutamine-dependent. The development of prodrug strategies for DON has opened up possibilities for its use in cancer treatment, particularly in targeted patient populations (Lemberg et al., 2018).

Influence on Blood Pressure and Cardiovascular Health

Studies on sibutramine, which affects serotonin and norepinephrine reuptake, have shown complex effects on cardiovascular health. While it improves insulin resistance, glucose metabolism, and inflammatory markers, it also has the potential to raise heart rate and blood pressure. Its impact on cardiovascular outcomes is a topic of ongoing research and debate (Scheen, 2010).

properties

IUPAC Name

4-[2-(cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-10-5-4-8(6-11(10)15)12(16)7-13-9-2-1-3-9/h4-6,9,12-16H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTZNVCECJYMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864619
Record name 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norbudrine

CAS RN

127560-12-7
Record name Norbudrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127560127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORBUDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P6T83567P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
ADDI Glysobuzole, AAM Mephenytoin… - BMJ, 1996 - search.proquest.com
British approved name International non-proprietary name British approved name International non-proprietary name Acepifylline Acefylline piperazine Hydroxyurea Hydroxycarbamide …
Number of citations: 0 search.proquest.com
FA Navarro - BMJ: British Medical Journal, 1996 - ncbi.nlm.nih.gov
ED1TOR, CF George discusses the difficulties that will result from the European Commission's directive which states that the international non-proprietary name, not the British …
Number of citations: 7 www.ncbi.nlm.nih.gov
I Rios-Santamarina, R Garcia-Domenech… - Bioorganic & medicinal …, 1998 - Elsevier
Molecular topology has been applied to find new lead compounds with bronchodilator activity. Among the selected compounds stands out 3-(1H-tetrazol-5yl)-9H-thioxanthene-9-one-10,…
Number of citations: 63 www.sciencedirect.com
GF Cavell - BMJ: British Medical Journal, 1996 - ncbi.nlm.nih.gov
Fig 1-Trends in mortality from breast cancer, ischaemic heart disease, and stroke among female birth cohorts in Italy women were assumed to start taking oral hormone replacement …
Number of citations: 1 www.ncbi.nlm.nih.gov
S Durdagi, B Aksoydan, B Dogan, K Sahin, A Shahraki… - 2020 - chemrxiv.org
In this virtual drug repurposing study, we used 7922 FDA approved drugs and compounds in clinical investigation from NPC database. Both apo and holo forms of SARS-CoV-2 Main …
Number of citations: 18 chemrxiv.org
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
M Cavallari, C Ghio, S Monti, M Ferrario… - Journal of Molecular …, 2006 - Elsevier
All-atom molecular dynamics simulations were performed on partially folded states (with different secondary structure content) of the dimeric enzyme HIV-1 protease in aqueous solution…
Number of citations: 8 www.sciencedirect.com
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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